molecular formula C23H18O3 B14473808 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one CAS No. 65750-21-2

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one

Cat. No.: B14473808
CAS No.: 65750-21-2
M. Wt: 342.4 g/mol
InChI Key: JRUAGEPYOPKIHV-UHFFFAOYSA-N
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Description

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. Common synthetic routes may include:

    Claisen-Schmidt Condensation: This reaction involves the condensation of a phenolic aldehyde with a ketone in the presence of a base such as sodium hydroxide.

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone under basic conditions, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer activities.

    Industry: Used in the development of pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. Its hydroxyl and phenyl groups allow it to form hydrogen bonds and hydrophobic interactions, modulating the activity of these targets. Pathways involved may include antioxidant defense mechanisms and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Naringenin: A flavonoid known for its metabolic and cardiovascular benefits.

Uniqueness

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions compared to other flavonoids.

Properties

CAS No.

65750-21-2

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one

InChI

InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3

InChI Key

JRUAGEPYOPKIHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O

Origin of Product

United States

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